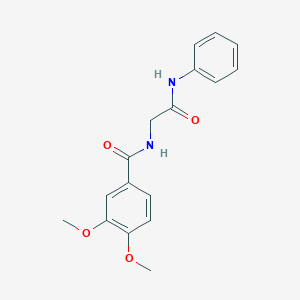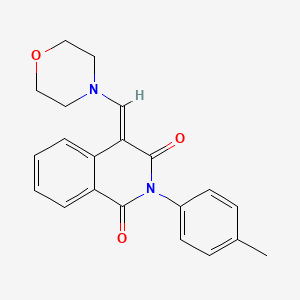![molecular formula C14H20BrNO6 B5163129 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5163129.png)
2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt), also known as BPEE, is a chemical compound that has been extensively studied for its potential use in scientific research. BPEE is a salt that is formed by the reaction of 2-{[4-(2-bromophenoxy)butyl]amino}ethanol with ethanedioic acid. This compound has been found to have a number of interesting properties that make it useful for a range of research applications.
Mechanism of Action
The exact mechanism of action of 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) is not yet fully understood. However, it is thought to work by inhibiting the activity of certain enzymes, including acetylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has been found to have a number of interesting biochemical and physiological effects. For example, it has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has also been found to have potential anti-inflammatory properties, which could make it useful in the treatment of a range of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) in lab experiments is that it has a well-defined chemical structure, which makes it easy to study. 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, one limitation of using 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) in lab experiments is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are a number of potential future directions for research on 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt). One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has been shown to have potential cognitive-enhancing effects, which could make it useful in the treatment of these conditions. Another area of interest is its potential use as an anti-inflammatory agent. 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has been found to have anti-inflammatory properties, which could make it useful in the treatment of a range of inflammatory conditions. Finally, there is also potential for further research into the mechanisms of action of 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt), which could help to shed light on its potential uses in scientific research.
Synthesis Methods
The synthesis of 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) involves the reaction of 2-{[4-(2-bromophenoxy)butyl]amino}ethanol with ethanedioic acid. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline powder that is soluble in water.
Scientific Research Applications
2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has been studied extensively for its potential use in scientific research. It has been found to have a number of interesting properties that make it useful for a range of applications. For example, 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has been shown to be an effective inhibitor of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has also been found to have potential anti-inflammatory properties, which could make it useful in the treatment of a range of inflammatory conditions.
Properties
IUPAC Name |
2-[4-(2-bromophenoxy)butylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.C2H2O4/c13-11-5-1-2-6-12(11)16-10-4-3-7-14-8-9-15;3-1(4)2(5)6/h1-2,5-6,14-15H,3-4,7-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOTYPXNCSKFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCNCCO)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5163083.png)
![2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B5163086.png)
![3-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5163088.png)

![[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetic acid](/img/structure/B5163096.png)

amino]methyl}benzamide](/img/structure/B5163105.png)
![ethyl 3-{[(methylamino)carbonothioyl]amino}benzoate](/img/structure/B5163107.png)

![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate](/img/structure/B5163120.png)

